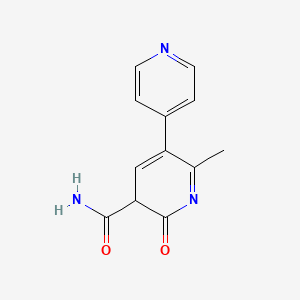![molecular formula C26H34N2O B12351018 1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone CAS No. 2365471-12-9](/img/structure/B12351018.png)
1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. Synthetic cannabinoids are often used in scientific research to study the endocannabinoid system and its role in various physiological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The adamantyl group is then introduced through a Friedel-Crafts alkylation reaction, where adamantyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.
The azepane ring is introduced through a nucleophilic substitution reaction, where the indole core is reacted with a suitable azepane derivative
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantyl or azepane groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
科学研究应用
1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of synthetic cannabinoids.
Biology: Investigated for its effects on the endocannabinoid system and its potential therapeutic applications.
Medicine: Explored for its potential use in the treatment of various conditions, such as pain, inflammation, and neurological disorders.
Industry: Used in the development of new synthetic cannabinoids and related compounds for various applications.
作用机制
The mechanism of action of 1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone involves its interaction with cannabinoid receptors in the body. These receptors, known as CB1 and CB2, are part of the endocannabinoid system and play a role in regulating various physiological processes. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids and modulating the release of neurotransmitters. This interaction can lead to various effects, such as pain relief, anti-inflammatory effects, and changes in mood and cognition.
相似化合物的比较
1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone can be compared with other synthetic cannabinoids, such as:
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- AM-1220
- AM-2233
These compounds share structural similarities, such as the presence of an indole or indazole core and an adamantyl group. this compound is unique due to the presence of the azepane ring, which can influence its binding affinity and selectivity for cannabinoid receptors, as well as its overall pharmacological profile.
属性
CAS 编号 |
2365471-12-9 |
|---|---|
分子式 |
C26H34N2O |
分子量 |
390.6 g/mol |
IUPAC 名称 |
1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone |
InChI |
InChI=1S/C26H34N2O/c1-27-9-5-4-6-21(16-27)28-17-23(22-7-2-3-8-24(22)28)25(29)26-13-18-10-19(14-26)12-20(11-18)15-26/h2-3,7-8,17-21H,4-6,9-16H2,1H3 |
InChI 键 |
HSCSEKGAOWTVDH-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C45CC6CC(C4)CC(C6)C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


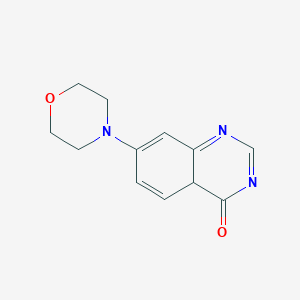
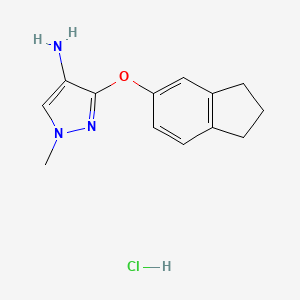
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12350953.png)
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate](/img/structure/B12350954.png)
![3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-21H-porphyrin-2-yl]propanoic acid](/img/structure/B12350961.png)
![2-[(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12350967.png)
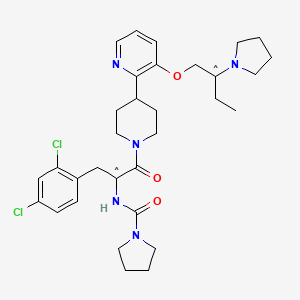
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-5H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350979.png)
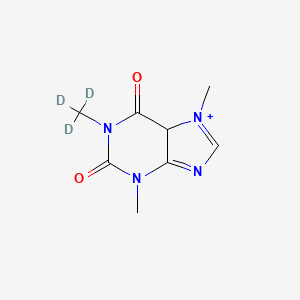
![{[({E})-2-amino-2-chloro-1-cyanovinyl]imino}malononitrile](/img/structure/B12351002.png)


![(T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen](/img/structure/B12351008.png)
